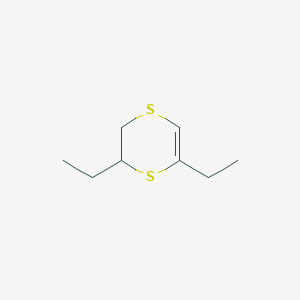

2,6-Diethyl-2,3-dihydro-1,4-dithiine

Description

Properties

CAS No. |

61947-26-0 |

|---|---|

Molecular Formula |

C8H14S2 |

Molecular Weight |

174.3 g/mol |

IUPAC Name |

2,6-diethyl-2,3-dihydro-1,4-dithiine |

InChI |

InChI=1S/C8H14S2/c1-3-7-5-9-6-8(4-2)10-7/h5,8H,3-4,6H2,1-2H3 |

InChI Key |

YBRYNNHQDCEJJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CSC=C(S1)CC |

Origin of Product |

United States |

Preparation Methods

Primary Synthesis via Bunte Salt-Mediated Cyclization

Reaction of Acyloins with Organic Thiosulfates

The most well-documented method for synthesizing 2,6-diethyl-2,3-dihydro-1,4-dithiine involves the reaction of an acyloin (α-hydroxyketone) with an organic thiosulfate (Bunte salt) under phase-transfer catalysis. This approach, detailed in US Patent 4,464,538 , employs sodium methylene thiosulfate and propioin (4-hydroxy-hexan-3-one) as key reactants.

Reaction Scheme:

$$

\text{Propioin (4-hydroxy-hexan-3-one)} + \text{Sodium methylene thiosulfate} \xrightarrow{\text{Tetrabutyl ammonium bromide}} \text{this compound}

$$

Optimized Reaction Conditions

- Catalyst: Tetrabutyl ammonium bromide (0.25 g per 5.2 g halocarbonyl reactant)

- Solvent: Aqueous ethanol (1:1 v/v)

- Temperature: Reflux at 80–85°C for 6–8 hours

- Yield: ~62% (isolated as a greenish oil)

Table 1: Key Reactants and Conditions

| Component | Specification | Role |

|---|---|---|

| Propioin | 4-hydroxy-hexan-3-one | Acyloin substrate |

| Sodium methylene thiosulfate | $$ \text{H}2\text{CSSO}3\text{Na} $$ | Sulfur donor |

| Tetrabutyl ammonium bromide | Phase-transfer catalyst | Reaction accelerator |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiosulfate’s sulfur atom on the electrophilic carbonyl carbon of the acyloin, forming a thiocarbenium intermediate. Subsequent cyclization and elimination of sulfonic acid yield the dihydrodithiine ring.

Halocarbonyl-Thiosulfate Coupling

An alternative route utilizes α-halocarbonyl compounds (e.g., 3-chloro-2-butanone) instead of acyloins. This method avoids the need for hydroxy-group activation but requires stringent control of stoichiometry to minimize byproducts.

Example:

$$

\text{3-Chloro-2-butanone} + \text{Sodium ethylene thiosulfate} \rightarrow \text{2,3-Dihydro-5,6-dimethyl-1,4-dithiine}

$$

Adaptation for 2,6-diethyl variant necessitates ethyl-substituted halocarbonyl precursors.

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl₃) of this compound:

- δ 1.128 ppm (triplet, 3H, –CH₂CH₃)

- δ 2.22 ppm (quartet, 2H, –CH₂–)

- δ 3.07 ppm (singlet, 2H, S–CH₂–S)

13C NMR:

- 12.4 ppm (–CH₂CH₃)

- 24.8 ppm (S–C–S)

- 34.6 ppm (–CH₂–)

Mass Spectrometry

- Exact Mass: 174.054 g/mol

- Fragmentation Pattern: Dominant peaks at m/z 174 (M⁺), 139 (M–Cl), 111 (C₆H₇S₂⁺).

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethyl-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: Functionalized derivatives with varied substituents.

Scientific Research Applications

2,6-Diethyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diethyl-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds or coordination complexes with metals. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical activities .

Comparison with Similar Compounds

1,4-Dithiane: Known for its use as a protecting group in organic synthesis.

2,3-Dihydro-1,4-dithiin: Shares similar structural features but differs in the position of substituents.

5,6-Dimethyl-2,3-dihydro-1,4-dithiin: Another derivative with methyl groups instead of ethyl groups.

Uniqueness: The presence of ethyl groups at the 2 and 6 positions influences its steric and electronic properties, making it a valuable compound for targeted synthesis and research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Diethyl-2,3-dihydro-1,4-dithiine, and how can reaction conditions be optimized?

- Methodology : The synthesis involves chiral transfer using precursors like (R)- or (S)-2-hydroxypropionic acid derivatives. Key steps include hydroxyl protection with TBDMSCl or (Bu)₃SiCl, ester reduction with Dibal-H, and dithioacetalization using Lewis acids (e.g., BF₃·Et₂O or BF₃·THF) under argon . Reaction monitoring via TLC and purification via silica gel column chromatography (e.g., 1:99 EtOAc/hexane) are critical. Optimizing stoichiometry and temperature (e.g., 0°C for BF₃ addition) improves yields up to 65% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology : Use - and -NMR to confirm substituent environments (e.g., diethyl groups at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂-S) . IR identifies S-C and C-O vibrations (~650 cm⁻¹ and ~1100 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺). Single-crystal XRD provides bond lengths and dihedral angles for stereochemical confirmation .

Q. What are the stability and handling requirements for this compound under laboratory conditions?

- Methodology : Store in inert atmospheres (argon) at 2–8°C to prevent oxidation or moisture-induced degradation . Avoid contact with strong acids/bases, which may cleave the dithiine ring. Use PPE (gloves, goggles) during handling, as related dithiines show moderate dermal toxicity .

Advanced Research Questions

Q. How does chirality influence the synthesis and functional properties of this compound?

- Methodology : Chiral lactic acid derivatives (e.g., (S)-2-methoxypropionaldehyde) enable enantioselective synthesis via stereocenter retention during dithioacetalization. Monitor optical rotation ([α]D²⁰ = +4.7 for (S)-isomers) and compare with X-ray crystallography data to validate enantiopurity . Computational models (DFT) can predict chiral induction efficiency .

Q. What mechanistic insights explain the formation of the dithiine ring during synthesis?

- Methodology : The reaction proceeds via a Lewis acid-catalyzed cyclization, where BF₃ activates the dithiolane intermediate. Kinetic studies (TLC monitoring) reveal a two-step mechanism: (i) thioether formation and (ii) ring closure. Isotopic labeling (e.g., ) and MS fragmentation analysis track sulfur incorporation .

Q. Can computational modeling predict the reactivity of this compound in novel reactions?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the electron-rich dithiine sulfur atoms are prone to electrophilic attacks. Molecular dynamics simulations (e.g., AMBER) model solvent effects on reaction pathways . Compare with experimental LogP values (~3.07) to assess hydrophobicity-driven reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.